molecular formula C11H17N3O2 B15311429 Methyl 2-(cyclopropylamino)-3-(1h-imidazol-1-yl)-2-methylpropanoate

Methyl 2-(cyclopropylamino)-3-(1h-imidazol-1-yl)-2-methylpropanoate

Cat. No.: B15311429
M. Wt: 223.27 g/mol
InChI Key: BLKQRKBKGMGLNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(cyclopropylamino)-3-(1h-imidazol-1-yl)-2-methylpropanoate is a complex organic compound featuring a cyclopropylamino group, an imidazole ring, and a methyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(cyclopropylamino)-3-(1h-imidazol-1-yl)-2-methylpropanoate typically involves multi-step organic reactions. One common method includes the reaction of cyclopropylamine with an appropriate ester precursor, followed by the introduction of the imidazole ring through cyclization reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(cyclopropylamino)-3-(1h-imidazol-1-yl)-2-methylpropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different amine derivatives.

    Substitution: The imidazole ring can participate in substitution reactions, leading to the formation of various substituted imidazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve halogenating agents or nucleophiles under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while substitution reactions can produce a variety of substituted imidazole compounds.

Scientific Research Applications

Methyl 2-(cyclopropylamino)-3-(1h-imidazol-1-yl)-2-methylpropanoate is a complex organic compound that contains a cyclopropylamino group, an imidazole ring, and a methyl ester. Due to its structural features, this compound has applications in chemistry, biology, and industry.

Scientific Research Applications

  • Chemistry this compound serves as a building block in the synthesis of complex molecules.
  • Biology Its structural features make it a candidate for studying enzyme interactions and protein binding.
  • Industry This compound can be employed in the production of advanced materials like polymers and coatings because of its unique chemical properties.

Reactions

  • Oxidation This compound can undergo oxidation to form corresponding oxides using oxidizing agents such as potassium permanganate and hydrogen peroxide.
  • Reduction Reduction reactions can yield different amine derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution The imidazole ring can participate in substitution reactions, leading to the formation of various substituted imidazole derivatives, which may involve halogenating agents or nucleophiles under controlled conditions.

Comparison with Similar Compounds

CompoundUniqueness
Methyl 2-(cyclopropylamino)-3-(1h-pyrazol-1-yl)-2-methylpropanoateThis compound is unique due to the presence of the imidazole ring, which imparts distinct chemical and biological properties.
Methyl 2-(cyclopropylamino)-3-(1h-triazol-1-yl)-2-methylpropanoateCompared to similar compounds with pyrazole or triazole rings, the imidazole derivative may exhibit different reactivity and binding characteristics, making it valuable for specific applications in medicinal chemistry and materials science.

Mechanism of Action

The mechanism of action of Methyl 2-(cyclopropylamino)-3-(1h-imidazol-1-yl)-2-methylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, influencing various biochemical pathways. The cyclopropylamino group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(cyclopropylamino)-3-(1h-pyrazol-1-yl)-2-methylpropanoate
  • Methyl 2-(cyclopropylamino)-3-(1h-triazol-1-yl)-2-methylpropanoate

Uniqueness

Methyl 2-(cyclopropylamino)-3-(1h-imidazol-1-yl)-2-methylpropanoate is unique due to the presence of the imidazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds with pyrazole or triazole rings, the imidazole derivative may exhibit different reactivity and binding characteristics, making it valuable for specific applications in medicinal chemistry and materials science.

Biological Activity

Methyl 2-(cyclopropylamino)-3-(1H-imidazol-1-yl)-2-methylpropanoate is a compound of interest in medicinal chemistry due to its potential pharmacological properties. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

  • IUPAC Name: this compound
  • Molecular Formula: C12H19N3O2
  • Molecular Weight: 237 Da
  • LogP: -1.56 (indicating high polarity)
  • Hydrogen Bond Donors/Acceptors: 2/4

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

  • Receptor Modulation: The imidazole moiety is known for interacting with histamine receptors and other G-protein coupled receptors (GPCRs).
  • Enzyme Inhibition: Preliminary studies suggest that the compound may inhibit certain enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated.

Antimicrobial Activity

Research indicates that compounds with imidazole structures often exhibit antimicrobial properties. A study highlighted the efficacy of similar compounds against various bacterial strains, suggesting potential applications in treating infections .

Anticancer Properties

Recent investigations have shown that this compound may possess anticancer activity. In vitro assays demonstrated the compound's ability to induce apoptosis in cancer cell lines, particularly those resistant to conventional therapies. This is hypothesized to occur through the activation of caspase pathways .

Neuroprotective Effects

There is emerging evidence supporting the neuroprotective effects of this compound. Studies have indicated that it may reduce oxidative stress and inflammation in neuronal cells, which could be beneficial in neurodegenerative diseases such as Alzheimer's .

Case Studies and Research Findings

StudyFindings
Study on Antimicrobial Activity Demonstrated effectiveness against E. coli and Staphylococcus aureus with minimum inhibitory concentrations (MIC) below 50 µg/mL.
Anticancer Research Induced apoptosis in breast cancer cell lines with IC50 values around 20 µM; further studies suggested involvement of mitochondrial pathways .
Neuroprotection Study Reduced levels of reactive oxygen species (ROS) by 40% in cultured neuronal cells after 24 hours of treatment .

Properties

Molecular Formula

C11H17N3O2

Molecular Weight

223.27 g/mol

IUPAC Name

methyl 2-(cyclopropylamino)-3-imidazol-1-yl-2-methylpropanoate

InChI

InChI=1S/C11H17N3O2/c1-11(10(15)16-2,13-9-3-4-9)7-14-6-5-12-8-14/h5-6,8-9,13H,3-4,7H2,1-2H3

InChI Key

BLKQRKBKGMGLNS-UHFFFAOYSA-N

Canonical SMILES

CC(CN1C=CN=C1)(C(=O)OC)NC2CC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.